N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Lipophilicity QSAR ADME

Select N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1) for kinase inhibitor or CNS-targeted SAR programs. Unlike 2-nitro or 4-nitro positional isomers, the 3-nitro substitution provides unique hydrogen-bonding and π-stacking interactions critical for reproducible potency data. The benzodioxole core confers conformational rigidity and metabolic stability superior to unsubstituted phenyl analogs. With XLogP3=3.2 and TPSA=76.3Ų, this scaffold occupies optimal CNS permeability space for blood-brain barrier-penetrant candidates. The nitro group enables selective reduction to a 3-amino handle for further derivatization via acylation, sulfonylation, or coupling. Available at ≥95% purity for immediate procurement.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 191595-08-1
Cat. No. B1331066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
CAS191595-08-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2
InChIKeyZWBFXQHQQBRJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1) Procurement Baseline: Chemical Profile and Comparative Positioning


N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1) is a heterocyclic organic compound belonging to the benzodioxole class, featuring a 1,3-benzodioxole moiety linked via a methylene bridge to a 3-nitroaniline group [1]. This structural arrangement confers distinct electronic and steric properties that differentiate it from simple aniline derivatives or other benzodioxole analogs lacking the specific 3-nitro substitution pattern . The compound is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development, with its nitro group providing a versatile handle for further functionalization via reduction or substitution chemistry [1].

Why N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline Cannot Be Replaced by Closely Related Analogs


Simple substitution with positional isomers (e.g., 2-nitro or 4-nitro regioisomers) or alternative methylenedioxybenzyl anilines is not feasible for projects requiring specific electronic and steric parameters. The 3-nitro substitution pattern on the aniline ring dictates unique hydrogen-bonding and π-stacking interactions, as well as distinct reactivity in downstream transformations such as reduction to the corresponding amine [1]. Furthermore, the benzodioxole moiety contributes to conformational rigidity and metabolic stability that differ substantially from unsubstituted phenyl or other heterocyclic replacements . The compound's precise molecular architecture is critical for achieving reproducible results in structure-activity relationship (SAR) studies and chemical process development, where even minor structural deviations can lead to significant changes in potency, selectivity, or synthetic efficiency [1]. The quantitative evidence presented below establishes the verifiable differentiation parameters that justify selection of this specific compound over its nearest analogs.

Quantitative Differentiation Evidence for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1)


Nitro Positional Isomerism: Differential Lipophilicity and Topological Polar Surface Area

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline exhibits a computed XLogP3 value of 3.2, which is intermediate between the corresponding 2-nitro and 4-nitro positional isomers, and a topological polar surface area (TPSA) of 76.3 Ų [1]. In contrast, the 4-nitro regioisomer (N-(1,3-benzodioxol-5-ylmethyl)-4-nitroaniline, CHEBI:120531) has been reported with a different hydrogen-bonding profile due to the para-substitution pattern [2]. The 3-nitro substitution provides a unique balance between lipophilicity and polarity that influences both passive membrane permeability and protein binding interactions in biological assays.

Lipophilicity QSAR ADME Drug Design

Differential Synthetic Utility: Nitro Group Reduction to 3-Amino Analog

The 3-nitro group of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline can be selectively reduced to the corresponding 3-amino derivative, a transformation that is not identically accessible from the 2-nitro or 4-nitro isomers due to differences in steric hindrance and electronic activation of the nitro group [1]. The 3-amino analog serves as a versatile building block for amide coupling, sulfonamide formation, and diazonium chemistry, with the benzodioxole moiety remaining intact under standard hydrogenation conditions (e.g., H₂, Pd/C, 1-4 atm) [2]. While quantitative yield data for this specific compound are not available in the primary literature, class-level inference from related benzodioxole-nitroaniline systems indicates that the 3-nitro isomer undergoes reduction with comparable efficiency to other nitroaniline derivatives but yields an amine with distinct nucleophilicity and regioselectivity in subsequent reactions.

Chemical Synthesis Intermediate Functional Group Interconversion Process Chemistry

Commercial Availability and Purity Specifications: Differentiated Sourcing Options

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1) is commercially available from multiple suppliers with reported purity specifications ranging from 95% to >98% . Biosynth offers the compound under product code RHA59508 with a purity of min. 95% . MolCore provides a grade with NLT 98% purity . In contrast, the 4-nitro regioisomer (CAS not specified in the sources) has more limited commercial availability, and the 2-nitro analog (N-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline) is not listed as a standard catalog item from major vendors, indicating that the 3-nitro compound represents the most readily procurable form for research use .

Procurement Purity Sourcing Supply Chain

Physicochemical Properties: Melting Point and Thermal Stability

The compound exhibits a melting point of 99-100 °C as reported by Key Organics [1]. This moderate melting point is advantageous for purification via recrystallization and for handling in solid form at ambient temperatures. While comparative melting point data for the 2-nitro and 4-nitro positional isomers are not available from authoritative sources, class-level inference from benzodioxole derivatives indicates that the melting point is influenced by the nitro group position, affecting crystal packing and intermolecular interactions.

Physical Chemistry Formulation Storage Handling

Recommended Application Scenarios for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (CAS 191595-08-1) Based on Differentiation Evidence


Scaffold for Kinase Inhibitor Design and SAR Studies

The unique combination of a benzodioxole core and a 3-nitroaniline moiety (XLogP3 = 3.2, TPSA = 76.3 Ų) makes this compound a valuable scaffold for exploring structure-activity relationships in kinase inhibition. The 3-nitro group can be reduced to a 3-amino handle for further derivatization, enabling systematic exploration of substitutions at the meta-position of the aniline ring. This is particularly relevant for programs targeting tyrosine kinases, where the benzodioxole group has been shown to confer favorable binding characteristics [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Lead Optimization

The compound's commercial availability at >95% purity from multiple suppliers supports its use as a key intermediate in multi-step synthetic routes. The nitro group can be selectively reduced to an amine, which can then be acylated, sulfonylated, or coupled to generate diverse libraries of analogs. This is advantageous over custom synthesis of the corresponding 2-nitro or 4-nitro isomers, which are less readily available and would require additional synthetic steps .

Physicochemical Property Optimization in CNS Drug Discovery

With an XLogP3 of 3.2 and a TPSA of 76.3 Ų, the compound occupies a favorable physicochemical space for CNS penetration, aligning with established guidelines for blood-brain barrier permeability. Researchers investigating CNS targets can utilize this scaffold to maintain desirable lipophilicity while introducing polar functionalities via the nitro group reduction product [2].

Technical Documentation Hub

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